
Rosamultic acid
Overview
Description
Rosamultic acid (C₃₀H₄₆O₅) is a pentacyclic triterpenoid compound found in plants such as Sanguisorba officinalis and peach (Prunus persica). It is characterized by a molecular weight of 487.34 g/mol and exhibits significant bioactivity, particularly in anticancer and antioxidant applications . Its pharmacological effects include induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration, as demonstrated in human gastric cancer (SGC-7901) cells . This compound is structurally related to other triterpenoids, such as ursolic acid derivatives, but differs in functional group arrangement and hydrogenation states .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rosamultic acid can be synthesized through several chemical routes, primarily involving the extraction from plant sources. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant roots, followed by purification using techniques such as high-performance liquid chromatography (HPLC). The purified compound is then subjected to further chemical modifications if necessary .
Chemical Reactions Analysis
Types of Reactions: Rosamultic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Activities
Rosamultic acid exhibits multiple pharmacological effects, making it a candidate for therapeutic applications. Key activities include:
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of gastric cancer cells. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in cell cultures, indicating its usefulness in treating inflammatory diseases. For instance, it effectively inhibits nitric oxide production in macrophage cells stimulated by lipopolysaccharide (LPS) .
- Antioxidant Activity : this compound possesses antioxidant properties that help in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
- Hypoglycemic Effects : Preliminary studies suggest that this compound may help regulate blood sugar levels, providing a potential avenue for diabetes management .
Anticancer Research
A study published in MedChemExpress highlighted the compound's ability to inhibit gastric cancer cell lines. The findings indicated that this compound could serve as a lead compound for developing new anticancer therapies .
Inflammation and Oxidative Stress
Research conducted by Tian et al. (2019) demonstrated that this compound significantly reduced nitric oxide production in RAW264.7 cells, suggesting its application in treating inflammatory conditions. The IC50 value for this effect was reported at 10.35 ± 0.92 μmol/L .
Diabetes Management
In a study focusing on the hypoglycemic effects of various Rosa species, this compound was identified as one of the key compounds contributing to blood sugar regulation, indicating its potential role in diabetes treatment strategies .
Data Tables
Mechanism of Action
Rosamultic acid exerts its effects through various molecular targets and pathways:
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and causing DNA fragmentation.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparison
Rosamultic acid belongs to the ursane-type triterpenoid family, sharing a core pentacyclic structure with compounds like ursolic acid, arjunic acid, and tormentic acid. Key structural differences arise from hydroxylation patterns and double bond positions.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
This compound | C₃₀H₄₆O₅ | 487.34 | 2α,3β,19α-trihydroxyurs-12-en-28-oic acid |
Ursolic acid | C₃₀H₄₈O₃ | 456.70 | 3β-hydroxyurs-12-en-28-oic acid |
Arjunic acid | C₃₀H₄₈O₅ | 489.36 | 2α,3β,19α-trihydroxyurs-12-en-28-oic acid |
Tormentic acid | C₃₀H₄₈O₅ | 489.36 | 2α,3β,6β,19α-tetrahydroxyurs-12-en-28-oic acid |
Notes:
- This compound and arjunic acid share identical hydroxyl group positions but differ in saturation (C₃₀H₄₆O₅ vs. C₃₀H₄₈O₅) .
- Ursolic acid lacks the 2α and 19α hydroxyl groups present in this compound .
Pharmacological Activities
Anticancer Activity
Key Findings :
- This compound’s antiproliferative activity is comparable to ursolic acid but requires higher concentrations .
- Tormentic acid shows superior potency in breast cancer models due to its additional hydroxyl group enhancing target binding .
Antioxidant Activity
Compound | DPPH Radical Scavenging (%) | ABTS Radical Scavenging (%) | Reference |
---|---|---|---|
This compound | 54% | Not reported | |
Caffeic acid | 92% | 89% | |
Oleic acid | 94% | Not reported |
Notes:
- This compound exhibits moderate antioxidant activity, likely due to its triterpenoid structure, which is less effective at electron donation compared to phenolic acids like caffeic acid .
Pharmacokinetic Properties
Limited data exist for this compound, but its structural analogs suggest challenges in bioavailability due to high molecular weight and hydrophobicity. For example:
- Ursolic acid: Poor water solubility (1.2 µg/mL) but enhanced via nanoformulation .
Biological Activity
Rosamultic acid, a triterpenoid compound derived from the Rosa genus, has garnered attention for its diverse biological activities. This article provides a comprehensive review of the biological effects of this compound, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its pentacyclic structure, which is typical of many triterpenoids. The presence of multiple hydroxyl groups in its structure contributes to its biological activities. Research indicates that modifications in the hydroxylation pattern can significantly influence the pharmacological effects of triterpenoids, including this compound .
Anticancer Activity
One of the most notable biological activities of this compound is its anticancer potential . Studies have demonstrated that it induces apoptosis in various cancer cell lines and inhibits cell migration, which is crucial for cancer metastasis. The mechanisms behind these effects include:
- Induction of Apoptosis : this compound triggers programmed cell death pathways in cancer cells, leading to reduced viability.
- Cell Cycle Arrest : It causes arrest at specific phases of the cell cycle, preventing cancer cells from proliferating.
- Inhibition of Migration : By disrupting signaling pathways associated with cell motility, this compound effectively reduces the migration of cancer cells .
Table 1: Anticancer Effects of this compound
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
HT-3 | 18 | Inhibition of migration |
Anti-inflammatory Activity
This compound has also been shown to possess significant anti-inflammatory properties . Research indicates that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models. The compound's anti-inflammatory effects are primarily mediated through:
- Inhibition of NF-κB Pathway : this compound blocks the activation of NF-κB, a key regulator in inflammatory responses.
- Reduction in Cytokine Production : It decreases the levels of inflammatory cytokines such as TNF-α and IL-6 in stimulated cells .
Case Study: Anti-inflammatory Effects
A study involving human gingival fibroblasts demonstrated that this compound significantly reduced LPS-induced inflammation by inhibiting TLR4-mediated signaling pathways. The IC50 for this effect was determined to be approximately 10 µM .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Research findings indicate that it exhibits notable antibacterial activity, particularly against strains associated with dental infections.
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 25 | 50 |
Escherichia coli | 30 | 60 |
Streptococcus mutans | 20 | 40 |
The minimum inhibitory concentration (MIC) values indicate that this compound is effective against these pathogens at relatively low concentrations .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Rosamultic acid in laboratory settings?
- Methodology : Synthesis typically involves extraction from natural sources (e.g., Rosa species) using solvent partitioning or chromatographic techniques. Characterization requires a combination of NMR (¹H, ¹³C) for structural elucidation, HPLC-MS for purity assessment, and IR spectroscopy for functional group identification. Ensure purity validation via melting point analysis and elemental composition verification .
- Experimental Design : Include controls such as reference standards for spectral comparisons and replicate analyses to confirm reproducibility. For novel derivatives, provide crystallographic data or X-ray diffraction results if available .
Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?
- Methodology : Use response surface methodology (RSM) to evaluate variables (e.g., solvent polarity, temperature, extraction time). Validate via UV-Vis spectrophotometry or HPLC quantification against a calibration curve. Compare efficiency of Soxhlet vs. ultrasound-assisted extraction .
- Data Analysis : Perform ANOVA to identify significant factors affecting yield. Report confidence intervals (e.g., 95%) and limit of detection (LOD) for analytical methods .
Q. What are the standard bioassays for evaluating the biological activity of this compound?
- Methodology : For antioxidant activity, use DPPH/ABTS radical scavenging assays with Trolox as a positive control. For antimicrobial studies, employ broth microdilution (MIC/MBC) protocols per CLSI guidelines. Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to rule out non-specific effects .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action across studies be systematically resolved?
- Methodology : Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate data from in vitro and in vivo studies. Assess heterogeneity using I² statistics and subgroup analyses (e.g., dosage ranges, model organisms). Validate hypotheses via knock-out/knock-in models or molecular docking simulations .
- Data Interpretation : Distinguish between concentration-dependent effects and assay-specific artifacts. For example, discrepancies in antioxidant activity may arise from differences in radical generation methods (e.g., chemical vs. enzymatic) .
Q. What advanced analytical techniques are recommended for elucidating this compound’s pharmacokinetic profile?
- Methodology : Use LC-MS/MS for plasma/tissue distribution studies in animal models. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human absorption. For metabolite identification, employ high-resolution mass spectrometry (HRMS) with isotopic pattern matching .
- Statistical Considerations : Use non-compartmental analysis (NCA) for AUC and half-life calculations. Report variability via geometric mean ratios and 90% confidence intervals .
Q. How should researchers design studies to investigate this compound’s synergistic effects with other phytochemicals?
- Experimental Design : Apply factorial design (e.g., 2×2 matrix) to test combinations. Use isobolographic analysis or Chou-Talalay models to quantify synergy (Combination Index <1). Include mechanistic studies (e.g., gene expression profiling via RNA-seq) to identify pathways .
- Data Validation : Replicate findings in multiple cell lines or animal models. Address confounding variables (e.g., solvent compatibility in combination treatments) .
Q. Methodological Guidelines for Data Reporting
- Reproducibility : Document all experimental parameters (e.g., solvent batch numbers, instrument calibration dates) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
- Conflict Resolution : Pre-register hypotheses and analytical plans on platforms like OSF to mitigate bias. Disclose all funding sources and potential COIs .
Properties
IUPAC Name |
(3S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-18-9-12-30(24(33)34)14-13-26(3)20(23(30)29(18,6)35)7-8-22-27(26,4)11-10-21-25(2,17-32)15-19(16-31)28(21,22)5/h7,15,18,21-23,31-32,35H,8-14,16-17H2,1-6H3,(H,33,34)/t18-,21+,22+,23-,25-,26-,27-,28+,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDIKHGGEUXUOH-JNRFZGABSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)CO)CO)C)C)C2C1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=C[C@]5(C)CO)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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